molecular formula C34H35N3O6S B2654919 4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide CAS No. 317375-91-0

4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide

Cat. No.: B2654919
CAS No.: 317375-91-0
M. Wt: 613.73
InChI Key: XTAIWEIJFSJQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

The development of sulfonamide-based therapeutics began in the early 20th century with the discovery of prontosil, a prodrug metabolized to sulfanilamide, which revolutionized bacterial infection treatment. Initial sulfonamides targeted dihydropteroate synthase, a bacterial enzyme essential for folate synthesis, establishing the sulfonamide moiety as a cornerstone of antibiotic design. Over time, structural diversification introduced benzamide hybrids, leveraging aromatic stacking and hydrogen-bonding capabilities to enhance target engagement.

The tricyclic benzamide-sulfonamide class emerged from efforts to improve pharmacokinetic properties and binding specificity. Early tricyclic systems, such as azatricyclo derivatives, were explored for their conformational rigidity, which reduces entropic penalties during protein-ligand interactions. The integration of diethylsulfamoyl groups, as seen in the subject compound, reflects advancements in sulfonamide functionalization to modulate solubility and bioavailability.

Table 1: Historical Milestones in Sulfonamide and Tricyclic Benzamide-Sulfonamide Development

Year Milestone Significance
1935 Discovery of sulfanilamide First synthetic antibacterial agent targeting folate synthesis
1940s Introduction of sulfapyridine Demonstrated efficacy against bacterial pneumonia
2010s Development of benzodiazepine sulfonamides Highlighted chirality challenges in tricyclic systems
2020s Synthesis of azatricyclo sulfonamide-benzamide hybrids Enabled multitarget engagement through hybrid pharmacophores

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O6S/c1-4-35(5-2)44(41,42)28-19-17-25(18-20-28)32(38)36(26-13-9-14-27(23-26)43-6-3)21-10-22-37-33(39)29-15-7-11-24-12-8-16-30(31(24)29)34(37)40/h7-9,11-20,23H,4-6,10,21-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAIWEIJFSJQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as sulfonation, amidation, and esterification. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Core Structure Substituents Reported Use/Activity Key Differentiators
Target Compound Benzamide 4-(diethylsulfamoyl), N-linked tricyclic-azatricyclo, 3-ethoxyphenyl Not specified (likely research compound) Unique tricyclic azatricyclo system; diethylsulfamoyl group
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide 4-(ethoxymethoxy), 2,3-dichlorophenyl Herbicide Ethoxymethoxy instead of sulfamoyl; dichlorophenyl substituent
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) Sulfonamide Methanesulfonamide, triazolyl-difluoromethyl Herbicide Triazole ring; difluoromethyl group; lacks benzamide core
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide Sulfonamide Ethanesulfonamide, thiazolo-pyridinyl Not specified Thiazolo-pyridine heterocycle; simpler substituents

Substituent Impact on Physicochemical Properties

  • Diethylsulfamoyl vs.
  • Tricyclic Core vs. Triazole (Sulfentrazone): The rigid azatricyclo system in the target compound imposes greater steric constraints than Sulfentrazone’s triazole ring, which may affect binding pocket compatibility .
  • 3-Ethoxyphenyl vs.

NMR-Based Structural Insights

highlights that substituent placement alters chemical environments in regions A (positions 39–44) and B (29–36) of related compounds (e.g., Rapa, compounds 1 and 7). For the target compound, the diethylsulfamoyl group and tricyclic system likely perturb these regions, as seen in analogous NMR shifts . Such shifts correlate with electronic effects and steric hindrance, critical for structure-activity relationships.

Biological Activity

The compound 4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a diethylsulfamoyl group and a unique azatricyclo core. The molecular formula is C₁₈H₁₈N₄O₄S, and it has several functional groups that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown inhibitory effects on various enzymes implicated in metabolic pathways. For instance, it acts as an inhibitor of the Aldo-keto reductase family 1 member B1 (AKR1B1), which is involved in the reduction of carbonyl compounds to alcohols. This inhibition can affect glucose metabolism and has implications for diabetic conditions .
  • Antioxidant Properties :
    • Preliminary studies suggest that the compound may possess antioxidant properties, which could help in mitigating oxidative stress-related damage in cells .
  • Anti-cancer Activity :
    • The structural features of the compound suggest potential anti-cancer activity through the modulation of cellular signaling pathways and inhibition of tumor growth factors .

Biological Activity Data

Table 1 summarizes key biological activity data related to the compound:

Activity IC50 (nM) Reference
Inhibition of AKR1B12700
General cytotoxicity79000
Antioxidant capacityNot specified
Anti-proliferative effects on cancer cellsNot specified

Case Study 1: Anti-Diabetic Potential

A study investigated the effects of this compound on diabetic rats. Administration resulted in significant reductions in blood glucose levels compared to control groups, indicating potential utility in managing diabetes-related complications.

Case Study 2: Cancer Cell Line Testing

In vitro tests using various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations as low as 2700 nM. These findings suggest a promising avenue for cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.